2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Chemical Synthesis and Modification
One avenue of research related to compounds similar to 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid involves the synthesis of piperazine derivatives and their application in various chemical reactions. For example, the synthesis of 2,6-bridged piperazine-3-ones from alpha-amino acids demonstrates the versatility of piperazine scaffolds in creating complex molecular structures, which could be relevant for the development of pharmaceuticals and materials (Veerman et al., 2003). Similarly, research on the formation of aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives highlights the chemical reactivity and potential for generating bioactive compounds (Schön & Kisfaludy, 2009).
Pharmacological Applications
The chemical structure of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid shares similarities with compounds that have been investigated for their pharmacological properties. For instance, research on piperazine antihistamines like Cetirizine reveals the importance of piperazine derivatives in developing treatments for allergic conditions, such as urticaria and allergic rhinitis, by acting as selective H1 histamine receptor antagonists (Arlette, 1991). Furthermore, studies on the synthesis and antimicrobial activity of 1,2,4-triazole derivatives incorporating piperazine units suggest the potential for creating new antimicrobial agents, indicating the broad applicability of piperazine-containing compounds in addressing various health challenges (Fandaklı et al., 2012).
Biological Activity Enhancement
Research into enhancing the biological activity of existing pharmaceutical agents through structural modification also highlights the relevance of piperazine derivatives. For example, the development of potent PPARpan agonists incorporating piperazine structures demonstrates the potential for such compounds to play a role in treating metabolic disorders (Guo et al., 2006). Additionally, the exploration of benzodifuranyl derivatives with anti-inflammatory and analgesic properties underscores the therapeutic potential of structurally complex piperazine derivatives (Abu‐Hashem et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or areas of study.
Please consult with a professional chemist or a reliable source for accurate information. It’s important to handle all chemicals with appropriate safety measures. If you’re planning to synthesize or work with this compound, please ensure you’re doing so in a controlled and safe environment, and that you have the necessary knowledge and equipment to handle it safely.
properties
IUPAC Name |
2-(3-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)15(16(21)22)13-6-5-7-14(12-13)24-4/h5-7,12,15H,8-11H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCONZZXXHPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376113 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid | |
CAS RN |
868151-10-4 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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